(Cyclohexylmethyl)(1-cyclopropylethyl)amine (Cyclohexylmethyl)(1-cyclopropylethyl)amine
Brand Name: Vulcanchem
CAS No.: 1096850-28-0
VCID: VC3041935
InChI: InChI=1S/C12H23N/c1-10(12-7-8-12)13-9-11-5-3-2-4-6-11/h10-13H,2-9H2,1H3
SMILES: CC(C1CC1)NCC2CCCCC2
Molecular Formula: C12H23N
Molecular Weight: 181.32 g/mol

(Cyclohexylmethyl)(1-cyclopropylethyl)amine

CAS No.: 1096850-28-0

Cat. No.: VC3041935

Molecular Formula: C12H23N

Molecular Weight: 181.32 g/mol

* For research use only. Not for human or veterinary use.

(Cyclohexylmethyl)(1-cyclopropylethyl)amine - 1096850-28-0

Specification

CAS No. 1096850-28-0
Molecular Formula C12H23N
Molecular Weight 181.32 g/mol
IUPAC Name N-(cyclohexylmethyl)-1-cyclopropylethanamine
Standard InChI InChI=1S/C12H23N/c1-10(12-7-8-12)13-9-11-5-3-2-4-6-11/h10-13H,2-9H2,1H3
Standard InChI Key BNAXCKZUVMYIEC-UHFFFAOYSA-N
SMILES CC(C1CC1)NCC2CCCCC2
Canonical SMILES CC(C1CC1)NCC2CCCCC2

Introduction

Structural Composition and Classification

Molecular Structure

(Cyclohexylmethyl)(1-cyclopropylethyl)amine is a secondary amine characterized by two distinct substituents attached to the nitrogen atom: a cyclohexylmethyl group and a 1-cyclopropylethyl group. The cyclohexylmethyl portion consists of a cyclohexane ring connected to the nitrogen via a methylene bridge, while the 1-cyclopropylethyl segment features a cyclopropane ring attached to an ethyl linkage connecting to the nitrogen atom.

This compound combines structural elements found in cyclohexylmethyl derivatives and cyclopropyl-containing amines. The cyclohexylmethyl group is present in compounds like (cyclohexylmethyl)(propyl)amine, which has a molecular formula of C10H21N and a molecular weight of 155.28 g/mol . The 1-cyclopropylethyl portion shares similarities with 1-cyclopropylethanamine, which has a molecular formula of C5H11N and a molecular weight of 85.15 g/mol .

Chemical Classification

As a secondary amine, (Cyclohexylmethyl)(1-cyclopropylethyl)amine belongs to the broader category of aliphatic amines. It features two hydrocarbon substituents connected to a nitrogen atom with a single hydrogen atom remaining on the nitrogen. The compound contains both cycloalkyl (cyclohexyl and cyclopropyl) moieties, classifying it as a mixed cycloalkylamine derivative.

Comparison with Related Compounds

CompoundMolecular FormulaMolecular WeightKey Structural Features
(Cyclohexylmethyl)(propyl)amineC10H21N155.28 g/molCyclohexylmethyl group, propyl group
1-CyclopropylethanamineC5H11N85.15 g/molCyclopropyl group, ethylamine portion
(1-Cyclopropyl)cyclopropylamineC7H13N (as HCl salt)~130 g/molTwo cyclopropyl groups

Predicted Physical and Chemical Properties

Physical Properties

PropertyPredicted ValueBasis for Prediction
Molecular Weight~195-200 g/molCombination of cyclohexylmethyl (~111 g/mol) and 1-cyclopropylethyl (~85 g/mol) segments, minus H atom
Hydrogen Bond Donor Count1Secondary amine with one N-H bond
Hydrogen Bond Acceptor Count1Nitrogen atom
Rotatable Bond Count5-6Based on structure and comparison to (cyclohexylmethyl)(propyl)amine (4)
Predicted LogP3.0-3.5Comparable to (cyclohexylmethyl)(propyl)amine (3.1)

Research Limitations and Future Directions

Current Knowledge Gaps

The current literature appears to lack specific studies focused directly on (Cyclohexylmethyl)(1-cyclopropylethyl)amine. The properties and applications discussed in this article are largely inferred from related compounds. Key knowledge gaps include:

  • Confirmed physical properties from experimental measurements

  • Optimized synthesis protocols

  • Specific biological activities or applications

  • Toxicological profile

Recommended Research Approaches

To advance understanding of this compound, the following research directions are suggested:

  • Synthesis and characterization studies to establish basic physicochemical properties

  • Computational modeling to predict potential binding interactions with biological targets

  • Screening for biological activity, particularly in areas where related compounds have shown promise

  • Investigation of its potential as a synthetic intermediate or building block

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